molecular formula C8H17NO2 B2502556 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol CAS No. 276860-60-7

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol

Cat. No.: B2502556
CAS No.: 276860-60-7
M. Wt: 159.229
InChI Key: VAFPVCCEXLHAGE-OCAPTIKFSA-N
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Description

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and an ethanol group attached to the nitrogen atom of the morpholine ring

Scientific Research Applications

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol typically involves the reaction of 2,6-dimethylmorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and its subsequent attachment to the nitrogen atom of the morpholine ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A closely related compound with similar structural features but lacking the ethanol group.

    4-Morpholineethanol: Another related compound with a morpholine ring and an ethanol group, but without the methyl substitutions.

Uniqueness

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethan-1-ol is unique due to the presence of both the dimethyl substitutions on the morpholine ring and the ethanol group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7-5-9(3-4-10)6-8(2)11-7/h7-8,10H,3-6H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFPVCCEXLHAGE-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276860-60-7
Record name 2-((2S,6R)-2,6-dimethylmorpholino)ethanol
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